molecular formula C8H7F11O B1429600 3-(Perfluoropentyl)propan-1-ol CAS No. 1404193-88-9

3-(Perfluoropentyl)propan-1-ol

Cat. No.: B1429600
CAS No.: 1404193-88-9
M. Wt: 328.12 g/mol
InChI Key: HANSJPPGCRVCPJ-UHFFFAOYSA-N
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Description

3-(Perfluoropentyl)propan-1-ol is a chemical compound with the molecular formula C8H7F11O . It is a member of the alcohol family, which are organic compounds characterized by the presence of one or more hydroxyl (-OH) functional groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon backbone (propan-1-ol) with a perfluoropentyl group attached to the third carbon . The perfluoropentyl group is a five-carbon chain in which all the hydrogen atoms have been replaced by fluorine atoms, making it highly electronegative and potentially reactive .

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Syntheses of Fluorinated Alcohols Babadzhanova et al. (2005) developed a synthetic procedure to obtain various hexafluoro-2-organyl-propan-2-ols, demonstrating the significance of fluorinated alcohols in chemical synthesis. The study outlines conditions for selectively forming these compounds and their trimethylsilyl derivatives, highlighting the relevance of 3-(Perfluoropentyl)propan-1-ol in synthetic chemistry (Babadzhanova et al., 2005).

Fluorinated Alcohols in Solvent Systems Fioroni et al. (2003) studied 1,1,1-Trifluoro-propan-2-ol (TFIP) to understand the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. The research provides insights into the behavior of these compounds in aqueous solutions, which can be extrapolated to understand the properties of similar fluorinated alcohols like this compound (Fioroni et al., 2003).

Synthesis of Perfluoroalkyl Alcohols N. Hieu et al. (2012) highlighted the synthesis of Perfluorooctyl)propan-2-ol, closely related to this compound, using a two-step alcoholization process. The study provides valuable information on the synthesis and yields of related fluorinated alcohols, underlining their importance in chemical manufacturing (N. Hieu et al., 2012).

Spectroscopy and Interaction with Other Compounds

Spectroscopy in Solvent Systems Kiefer et al. (2020) explored the interaction of imidazolium ionic liquids with propan-1-ol using Raman scattering and infrared absorption spectroscopy. This research might offer a framework to understand how this compound interacts with other substances at a molecular level (Kiefer et al., 2020).

Synthesis of Fluorescent Donor-Acceptor Systems Horita et al. (2007) demonstrated the utility of tert-propargyl alcohols, closely related to this compound, in synthesizing fluorescent donor-acceptor systems. This indicates the potential applications of such fluorinated alcohols in developing advanced materials and chemical sensors (Horita et al., 2007).

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F11O/c9-4(10,2-1-3-20)5(11,12)6(13,14)7(15,16)8(17,18)19/h20H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSJPPGCRVCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895245
Record name 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-88-9
Record name 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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